

Spectroscopic Profile of 1-(Methylamino)anthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Methylamino)anthraquinone

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This technical guide provides an in-depth overview of the spectral data for **1-(methylamino)anthraquinone**, a key anthraquinone derivative. The information compiled herein is intended to support research and development activities by providing key spectroscopic benchmarks and standardized experimental protocols.

Introduction

1-(Methylamino)anthraquinone (also known as Disperse Red 9 or Solvent Red 111) is a synthetic anthraquinone dye. Its chromophoric properties are of significant interest in various industrial applications. A thorough understanding of its spectroscopic characteristics is fundamental for quality control, structural elucidation, and exploring its potential in fields such as materials science and drug development. This document summarizes its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectral properties.

Spectral Data Summary

The following tables present the available quantitative spectral data for **1-(methylamino)anthraquinone**.

UV-Vis Spectroscopy

The electronic absorption spectrum of **1-(methylamino)anthraquinone** is characterized by a significant absorption band in the visible region, attributable to its extended conjugated system.

Parameter	Value	Solvent
λ_{max}	500 nm	Ethanol
Molar Absorptivity (ϵ)	Data not available	-

Note: While the maximum absorption wavelength (λ_{max}) has been reported, specific molar absorptivity data is not readily available in the reviewed literature.

Infrared (IR) Spectroscopy

The IR spectrum of **1-(methylamino)anthraquinone**, recorded as a solid sample, displays characteristic absorption bands corresponding to its key functional groups. The data presented below is derived from the Coblenz Society's evaluated infrared reference spectrum available on the NIST WebBook.^[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, Broad	N-H stretch
~3050	Weak	Aromatic C-H stretch
~2950	Weak	Aliphatic C-H stretch (methyl)
~1670	Strong	C=O stretch (quinone)
~1635	Strong	C=O stretch (quinone, H-bonded)
~1590	Strong	C=C stretch (aromatic)
~1510	Strong	N-H bend
~1280	Medium	C-N stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is crucial for the definitive structural confirmation of **1-(methylamino)anthraquinone**. While spectra are reported to be available, a complete, assigned dataset with chemical shifts and coupling constants is not consistently published. The

following represents a compilation of expected signals based on the structure and available information for similar compounds.

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-

Note: ¹H NMR spectra have been recorded on instruments such as the Varian A-60.^[1] The expected spectrum would show signals for the methyl protons and the aromatic protons, with coupling patterns corresponding to their positions on the anthraquinone core. The N-H proton may appear as a broad singlet.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
Data not available	-

Note: The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbons, the aromatic carbons (both protonated and quaternary), and the methyl carbon. The solvent commonly used for acquiring NMR data for this compound and its derivatives is deuteriochloroform (CDCl₃).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

UV-Vis Spectroscopy Protocol

- **Sample Preparation:** A stock solution of **1-(methyamino)anthraquinone** is prepared by accurately weighing a small amount of the solid and dissolving it in a known volume of spectroscopic grade ethanol. Serial dilutions are performed to obtain a solution with an absorbance in the optimal range (typically 0.1 - 1.0 AU).

- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Blanking: A cuvette containing the solvent (ethanol) is placed in the reference beam path to serve as a blank.
- Measurement: The sample solution is placed in a quartz cuvette and the absorption spectrum is recorded over a wavelength range of approximately 200-800 nm.
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

FTIR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Approximately 1-2 mg of dry **1-(methylamino)anthraquinone** powder is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- Pellet Formation: The resulting mixture is transferred to a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Background Scan: A background spectrum of the empty sample compartment is recorded.
- Sample Scan: The KBr pellet is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- Data Processing: The resulting spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

NMR Spectroscopy Protocol

- Sample Preparation: 5-25 mg of **1-(methylamino)anthraquinone** is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

- **Data Acquisition:** The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. ^1H and ^{13}C NMR spectra are acquired with appropriate pulse sequences.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

Workflow Visualization

The logical flow of spectroscopic analysis for **1-(methylamino)anthraquinone** is depicted below. This workflow outlines the general steps from sample preparation to data interpretation for each of the discussed spectroscopic techniques.

Caption: General workflow for the spectroscopic analysis of **1-(methylamino)anthraquinone**.

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References

- 1. 1-(Methylamino)anthraquinone [webbook.nist.gov]
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